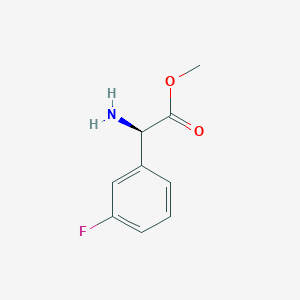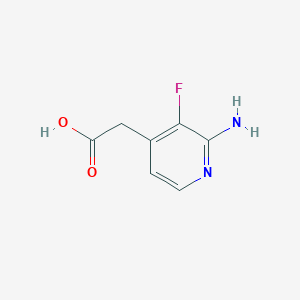
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using reagents such as sodium nitrite and hydrofluoric acid . The resulting fluorinated pyridine can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-3-fluoropyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity by interacting with specific amino acid residues in the enzyme’s active site . The amino group can form hydrogen bonds, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-fluoropyridine: A simpler analog without the acetic acid group.
2-Amino-5-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
2-Amino-6-bromopyridine: A brominated analog with similar reactivity but different electronic properties.
Uniqueness
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is unique due to the combination of the amino group, fluorine atom, and acetic acid moiety. This combination provides a unique set of chemical properties, including enhanced reactivity and the ability to participate in a wide range of chemical reactions. The presence of the fluorine atom also imparts unique electronic properties, making it valuable in the design of new materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-(2-amino-3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(3-5(11)12)1-2-10-7(6)9/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
FCYPLTQGINDGFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CC(=O)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)

![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
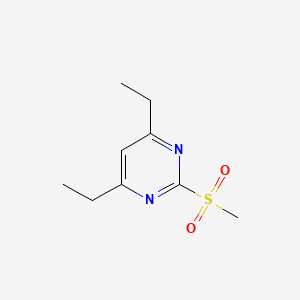
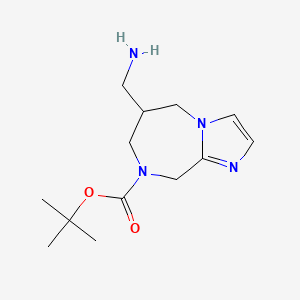

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
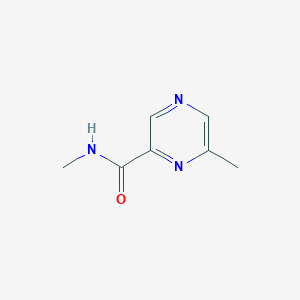
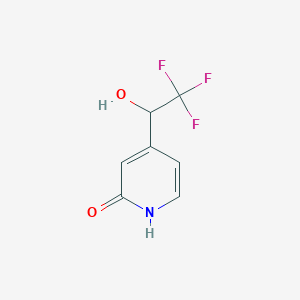
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)

